1-Methyl-2-oxoindoline-4-carbaldehyde
Overview
Description
1-Methyl-2-oxoindoline-4-carbaldehyde is a chemical compound belonging to the indole family, which is known for its significant role in various biological and chemical processes. Indoles are heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. The structure of this compound consists of an indoline core with a methyl group at the 1-position, a carbonyl group at the 2-position, and an aldehyde group at the 4-position.
Preparation Methods
The synthesis of 1-Methyl-2-oxoindoline-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst. For instance, the reaction of hydrazine with a suitable ketone under acidic conditions can yield the desired indole derivative . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
1-Methyl-2-oxoindoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Scientific Research Applications
1-Methyl-2-oxoindoline-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxoindoline-4-carbaldehyde involves its interaction with various molecular targets and pathways. For example, indole derivatives can modulate the activity of enzymes, receptors, and signaling pathways involved in cell proliferation, apoptosis, and inflammation. The specific molecular targets and pathways depend on the particular biological activity being studied .
Comparison with Similar Compounds
1-Methyl-2-oxoindoline-4-carbaldehyde can be compared with other similar compounds, such as:
1-Methylindole-2-carboxaldehyde: Similar structure but with a carboxaldehyde group at the 2-position instead of the 4-position.
2-Oxoindoline-3-carbaldehyde: Contains a carbonyl group at the 2-position and an aldehyde group at the 3-position.
Indole-3-carboxaldehyde: Lacks the methyl group and has an aldehyde group at the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-methyl-2-oxo-3H-indole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-9-4-2-3-7(6-12)8(9)5-10(11)13/h2-4,6H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAODJVDVCDYMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C(C=CC=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717058 | |
Record name | 1-Methyl-2-oxo-2,3-dihydro-1H-indole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053655-92-7 | |
Record name | 2,3-Dihydro-1-methyl-2-oxo-1H-indole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053655-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-2-oxo-2,3-dihydro-1H-indole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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